molecular formula C4H10O2S2 B142953 Dithiothreitol CAS No. 3483-12-3

Dithiothreitol

Cat. No.: B142953
CAS No.: 3483-12-3
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-IMJSIDKUSA-N
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Description

What is Dithiothreitol exactly?

This compound, also known as Cleland's reagent, is the common name of a small-molecule redox agent.

The name DTT derives its name from the four-carbon sugar, Threose. DTT also has an epimeric compound (or sister), dithioerythritol (DTE).

This compound, also known as Cleland's reagent, is commonly used. It protects thiol groups and decreases disulfide bonding in proteins and peptides. It converts disulfide bonds into sulfhydryl groups and is often used in receptor studies to assess the disulfide bond's functional importance and functionality during receptor occupancy. It maintains monothiols in their reduced state.

Chemical properties of this compound

This compound's formula is C4H10O2S2;  the chemical structure of one of its enantiomers is shown in the reduced form. The oxidized form, a 6-membered disulfide-bonded ring, is shown to the right. Because both enantiomers of the reagent are reactive, it is often used in its racemic form.

This compound is also known as Cleland's reagent and reagent clearance. It belongs to the 1, 2-diols class of organic compounds. These are polyols that contain an alcohol group at two positions. Based on its pKa, this compound is very soluble in water and weakly acidic. Biosynthesis of this compound from oxidized this compound is possible. This process is catalyzed using the enzyme vitamin K-epoxide reductase subunit 1. This compound plays a role in vitamin K metabolism.

The chemical reaction of this compound

This compound can be used as a reducing agent. Once oxidized, it forms a stable six-membered circle with an internal disulfide link. At pH 7, it has a redox potential at -0.33V. As illustrated below, two sequential thiol-disulfide exchanging reactions accomplish a typical disulfide-bond reduction. Because the second thiol in DTT has a high tendency to close the ring, it forms oxidized DTT. This leaves behind a reduced-disulfide bond. DTT's reducing power is limited to pH levels above 7. Only the negatively charged thiolate (S) form is reactive, while the protonated thiol (SH) is not. The pKa for the thiol group is 9.2 and 10.

Properties of this compound

This compound can be unstable in ambient conditions because it is oxidized. To prevent this, this compound must be stored under inert gases. The shelf life of this compound can be extended by refrigeration at 2-8 degrees Celsius. Oxidation causes further problems as oxidized this compound has a strong absorbance peak of 280 nm. Thiols are less nucleophilic than their conjugate bases, the thiolates. As a result, this compound is less potent as a nucleophile. (2S)-2-Amino-1,4-dimercaptobutane (dithiobutylamine or DTBA) is a new dithiol reducing agent that somewhat overcomes this limitation of this compound.Tris(2-carboxyethyl)phosphine (TCEP) is an alternative reducing agent that is more stable and effective at low pH but bulky and slowly reduces cystines in folded proteins.

This compound's half-life at pH 6.5 is 40 hours;  at pH 8.5, it lasts 1.4 hours at 20 degrees Celsius. As temperatures rise, its half-life also decreases. The presence of EDTA (ethylenediaminetetraacetic acid) to chelate divalent metal ions (Fe2+, Cu2+, and others) considerably increases the half-life of this compound in the solution.

Application of this compound

This compound can be used to reduce or deprotect thiolated DNA. Thiolated DNA's terminal sulfur atoms tend to form dimers in solution, particularly in the presence of oxygen. The efficiency of subsequent coupling reactions, such as DNA immobilization using gold in biosensors, is greatly reduced by dimerization. This compound can be mixed with a DNA solution, then allowed to react. The liquid or solid form is then removed by either filtration (for a solid catalyst) or chromatography (for a liquid form). This compound is sometimes called "desalting." this compound acts as a protective agent to prevent oxidation of the thiol group.

This compound can be used to reduce disulfide bond formation between proteins. However, even this compound cannot reduce buried (solvent-inaccessible) disulfide bonds, so reduction of disulfide bonds is sometimes carried out under denaturing conditions (e.g., at high temperatures or in the presence of a strong denaturant such as 6 M guanidinium chloride, 8 M urea, or 1% sodium dodecyl sulfate). To further denature proteins and reduce their disulfide bond, this compound can be used in SDS-PAGE along with sodium dodecyl sulfate to facilitate electrophoresis. This compound can reduce disulfide bond formation and can be used to alter CD38 in red blood cells. This compound can also denature antigens within Cromer's Kell, Lutheran, and Dombrock blood group systems. Cartwright. LW. Knops. The rate at which different disulfide bond rates are reduced in this compound can be used to determine solvent exposure.

This compound is also an oxidizing agent. Unlike other agents like glutathione, this compound has the advantage of not having mixed-disulfide species. A this compound adduct also can be formed in sporadic instances. This means that the two sulfur atoms within this compound could form disulfide bonds with different sulfur atoms. In such cases, this compound cannot cycle since it has no remaining free thiols.

Scientific Research Applications

  • Cellular Biochemistry and Physiology : DTT influences basal glucose oxidation and hormone-induced lipolysis in isolated rat adipocytes. It interacts with insulin receptors, affecting their affinity and signaling activities (Goko et al., 1981).

  • Reproductive Biology : DTT can impact seminal viscosity and sperm motility, which are critical factors in fertility research. It has shown potential in improving the quality of human semen without significantly altering sperm morphology (Gonzalez-Estrella et al., 1994).

  • Gastrointestinal Research : DTT's effects on the mucosal electrical behavior in rat distal colon have been studied, suggesting that it influences epithelial electrical properties. This has implications for its use as a mucolytic in gastrointestinal electrophysiological studies (Saraví et al., 2001).

  • Hematology and Immunology : Research has explored DTT's applications in clinical-laboratory settings, particularly in protecting sulfhydryl groups from oxidation and reducing disulfide bonds in proteins. Its roles in cellular mechanisms and potential therapeutic applications have been noted (Lopes de Almeida & Saldanha, 2010).

  • Toxicology and Pharmacology : The antioxidative properties of DTT and its derivatives, such as dithiothreitol tetraacetate, have been evaluated in contexts like protection against liver necrosis induced by toxic agents (Mecca et al., 2005).

  • Neuroscience and Neuropharmacology : DTT has been shown to modulate glutamate N-methyl-D-aspartate (NMDA) receptors, which play a role in thermoregulation. It induces hypothermia in rats, implicating NMDA receptors in thermoregulatory processes (Canini et al., 2001).

  • Cell Biology and Molecular Medicine : Studies have investigated the effects of DTT on cell surface antigen expression, highlighting its influence on the expression of various cellular markers, which is crucial in immunological studies (Qiu & Tan, 1999).

  • Environmental Science : DTT's role in assessing the oxidative potential of particulate matter has been studied, with findings indicating that transition metals significantly contribute to DTT consumption in ambient particles, impacting air quality and public health (Charrier & Anastasio, 2012).

Safety and Hazards

DTT is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Thiol–disulfide interchange and thiol oxidation reactions are constantly occurring in cellular systems. It is now widely appreciated that the dynamics of these reactions are governed via kinetic rather than thermodynamic forces . Future research directions may focus on the kinetics and mechanisms of thiol–disulfide substitution and redox reactions .

Biochemical Analysis

Biochemical Properties

Dithiothreitol plays a significant role in biochemical reactions. It acts as a reducing agent, specifically targeting disulfide bonds in proteins . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions . This compound is frequently used to reduce the disulfide bonds of proteins and, more generally, to prevent intramolecular and intermolecular disulfide bonds from forming between cysteine residues of proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For instance, it has been shown to cause stress in the endoplasmic reticulum (ER) by disrupting its oxidative protein folding environment, which results in the accumulation and misfolding of newly synthesized proteins . This compound also reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a reducing agent. Once oxidized, it forms a stable six-membered ring with an internal disulfide bond . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to introduce nicks in the DNA backbone . This reaction may impact the readout from single molecule detection studies and other ultrasensitive assays .

Dosage Effects in Animal Models

In animal models, specifically in the nematode model Caenorhabditis elegans, this compound toxicity is modulated by the bacterial diet . The dietary component vitamin B12 alleviates this compound toxicity in a methionine synthase-dependent manner .

Transport and Distribution

It is known that this compound can disrupt the oxidative protein folding environment of the ER, suggesting it can be transported into this organelle .

Subcellular Localization

This compound is known to cause stress in the ER, suggesting its subcellular localization is within this organelle

Properties

IUPAC Name

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
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InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
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InChI Key

VHJLVAABSRFDPM-IMJSIDKUSA-N
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Canonical SMILES

C(C(C(CS)O)O)S
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Isomeric SMILES

C([C@@H]([C@H](CS)O)O)S
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Molecular Formula

C4H10O2S2
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DSSTOX Substance ID

DTXSID501316708
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Molecular Weight

154.3 g/mol
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Physical Description

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg
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Solubility

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether
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Impurities

Oxidized form: <2.5% (absorbance at 283nm)
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Color/Form

Needles from ether, Solid

CAS No.

16096-97-2, 3483-12-3
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Melting Point

42-43 °C, 42.50 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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